
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside
Overview
Description
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is a complex organic compound with the molecular formula C21H24O6. It is a derivative of galactopyranoside, a type of sugar molecule, and is characterized by the presence of benzyl and benzylidene groups. This compound is often used as a chiral building block in the synthesis of various sugars and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by benzylation and benzylidenation. One common method involves the use of benzyl chloride and benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: NaN3, thiourea
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC yields aldehydes, while reduction with LiAlH4 produces alcohols .
Scientific Research Applications
Glycosylation Reactions
Glycosylation is a fundamental reaction in carbohydrate chemistry where a sugar moiety is transferred to an acceptor molecule. Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside serves as an effective glycosyl donor due to its structural properties that influence stereochemistry during the reaction.
- Stereoselectivity : The presence of the benzylidene acetal stabilizes the α-anomer of galactopyranose derivatives, enhancing selectivity in glycosylation reactions. Studies indicate that this compound can direct the formation of either α- or β-glycosides depending on the reaction conditions and the nature of the acceptor .
Synthesis of Complex Carbohydrates
This compound is utilized in synthesizing various complex carbohydrates and derivatives. Its ability to participate in glycosylation reactions makes it a valuable building block.
- Case Study: Synthesis of Thioglycosides : Research has demonstrated that this compound can be converted into thioglycosides, which are important intermediates in carbohydrate synthesis. The benzylidene moiety allows selective reactions that yield stable intermediates for further transformations .
Stability and Reactivity
The stability of this compound under different conditions is crucial for its application in synthetic chemistry.
- Reactivity Studies : Investigations have shown that this compound reacts favorably under mild conditions with various reagents, including diethylaminosulfur trifluoride (DAST), which facilitates the introduction of functional groups while maintaining structural integrity .
Applications in Drug Discovery
The compound's unique structural features make it relevant in drug discovery and development. Its derivatives can serve as potential pharmacophores due to their biological activity.
- Biological Activity : this compound and its derivatives have been explored for their interactions with biological targets, contributing to the design of new therapeutic agents .
Comparative Analysis of Reactivity
A comparative study of this compound with other glycosyl donors reveals its unique reactivity profile.
Compound | Reactivity | Selectivity | Comments |
---|---|---|---|
This compound | High | Variable (α/β) | Stabilizes α-anomer; dependent on conditions |
Other Glycosides | Moderate | Predominantly β | Less influence from acetal stabilization |
Mechanism of Action
The mechanism of action of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and benzylidene groups enhance the compound’s binding affinity to these targets, facilitating various biochemical reactions. The pathways involved include glycosylation and carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-beta-D-glucopyranoside
Uniqueness
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 3-O position and the benzylidene group at the 4,6-O positions enhances its stability and reactivity compared to similar compounds .
Biological Activity
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside (MBBG) is a synthetic glycoside derived from galactose, characterized by its unique structure that includes benzyl and benzylidene groups. This compound has garnered attention for its potential applications in organic synthesis and biological research, particularly in the study of carbohydrate-protein interactions and as a substrate in enzymatic assays.
MBBG has a molecular formula of C21H24O6 and a molecular weight of approximately 372.41 g/mol. The synthesis typically involves several steps, including the protection of hydroxyl groups in galactose followed by benzylation and benzylidenation. Common reagents used in the synthesis include benzyl chloride and benzaldehyde, with bases such as sodium hydride or potassium carbonate facilitating the reactions.
The biological activity of MBBG is primarily attributed to its ability to interact with specific proteins and enzymes. The presence of the benzyl and benzylidene groups enhances its binding affinity to various molecular targets, facilitating biochemical reactions such as glycosylation and carbohydrate metabolism. These interactions are crucial for understanding its therapeutic potential .
Interaction Studies
Research has shown that MBBG can modulate enzyme activity and participate in cellular signaling pathways. For instance, studies have investigated its role as a glycosyl donor in selective glycosylation reactions, where it influences the formation of specific anomers (α or β) depending on the reaction conditions and participating groups present .
Comparative Analysis
MBBG shares structural similarities with other glycosides, which can provide insights into its unique properties. Below is a comparison table highlighting some related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-galactopyranoside | Contains two benzyl groups on different hydroxyls | Different stereochemistry at the anomeric position |
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | Similar benzylidene structure but derived from glucose | Different sugar backbone (glucose vs. galactose) |
Methyl 2-deoxy-2-N-phthalimido-beta-D-glucopyranoside | Contains a phthalimido group instead of benzyl | Variation in protecting group affects reactivity |
This table illustrates the diversity among glycosides and emphasizes how structural modifications can influence their biological activities.
Case Studies
Several studies have explored the applications of MBBG in biological contexts:
- Enzymatic Assays : MBBG has been utilized as a substrate in various enzymatic assays to investigate carbohydrate-active enzymes. Its structural features allow researchers to study enzyme specificity and kinetics effectively.
- Carbohydrate-Protein Interactions : Research has focused on how MBBG interacts with lectins and other carbohydrate-binding proteins, revealing insights into cell signaling mechanisms and potential therapeutic applications.
Future Directions
The ongoing research into MBBG's biological activity suggests several potential avenues for future studies:
- Therapeutic Applications : Investigating the role of MBBG in drug development, particularly as a precursor for glycosylated pharmaceuticals.
- Mechanistic Studies : Further elucidating the mechanisms by which MBBG influences enzyme activity and cellular processes.
- Synthesis of Derivatives : Exploring modified versions of MBBG to enhance its biological properties or target specific pathways more effectively.
Properties
IUPAC Name |
(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18+,19-,20?,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMYFVCKXAQEDN-BQUARMOTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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